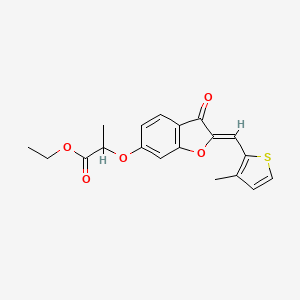

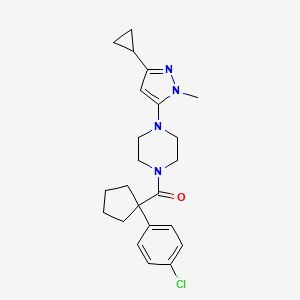

![molecular formula C25H18N4O4 B2693064 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate CAS No. 867136-11-6](/img/structure/B2693064.png)

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate is a heterocyclic compound with the chemical formula C20H13N5O3 . Its structure combines elements from both benzene and triazole, resulting in a bicyclic compound. The five-membered ring contains three consecutive nitrogen atoms, and it appears as a white-to-light tan solid. One of its notable applications is as a corrosion inhibitor for copper .

Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can exist as tautomers A and B. Various structural analyses using UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant. The compound’s structure plays a crucial role in its reactivity and properties .

Chemical Reactions Analysis

- Acid-Base Properties : Benzotriazole (BTA) acts as a weak acid (pKa ≈ 8.2) and an extremely weak Brønsted base (pKa < 0). It can also bind to other species, utilizing its lone pair electrons. This property allows BTA to form stable coordination compounds on metal surfaces, making it an effective corrosion inhibitor .

- Reaction with Aromatic Aldehydes : BTA reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals. These acetals are susceptible to deprotonation, providing access to acylsilanes and acylboranes .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Synthesis and Biological Activities : Compounds synthesized from benzotriazole and ethyl-4-amino benzoate have shown significant antimicrobial and antifungal activities against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Shah et al., 2013; Shah, 2014).

Synthesis of Novel Compounds with Biological Activity

- Antifungal Activity of Azetidinones : Research involving the synthesis of compounds from ethyl-1H-benzotriazol-1-acetate demonstrated moderate to good antifungal activity, highlighting the utility of benzotriazole derivatives in synthesizing bioactive molecules (Toraskar et al., 2009).

Applications in Cancer Treatment

- Photosensitizers for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzotriazolyl groups have shown potential as Type II photosensitizers for treating cancer through photodynamic therapy, thanks to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Optical and Nonlinear Properties

- Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive index and optical limiting properties, suggesting applications in optical materials and devices (Abdullmajed et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4/c30-23-17-10-4-5-11-18(17)24(31)22(29-20-13-7-6-12-19(20)27-28-29)21(23)26-14-15-33-25(32)16-8-2-1-3-9-16/h1-13,26H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYECZQZWIJOQRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNC2=C(C(=O)C3=CC=CC=C3C2=O)N4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2692982.png)

![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)

![1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)

![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)